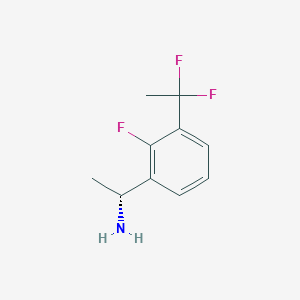![molecular formula C14H17NO4 B11764185 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid CAS No. 886501-89-9](/img/structure/B11764185.png)
6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . This compound features a benzo[e][1,3]oxazine core, which is a six-membered ring containing both nitrogen and oxygen atoms, fused to a benzene ring. The hexanoic acid side chain adds further complexity and potential for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid can be achieved through several methods. One common approach involves the cyclization of N-(2-alkynyl)aryl benzamides using a gold(I)-catalyzed cycloisomerization procedure. This method employs mild reaction conditions, such as room temperature or 30°C, and does not require an inert atmosphere . The reaction typically takes place in dry dichloromethane (DCM) with a gold(I) catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazine ring to its dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[e][1,3]oxazine core and the hexanoic acid side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of enzymes and receptors involved in various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as human leucocyte elastase and C1r serine protease, which are involved in inflammatory and degenerative diseases . The compound’s ability to bind to these enzymes and block their activity can lead to therapeutic effects.
Comparison with Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share the oxazine core but differ in the substitution pattern and side chains.
2-Aryl-4H-benzo[d][1,3]oxazin-4-ones: These analogs have aryl groups at the 2-position, which can influence their biological activity and chemical reactivity.
Uniqueness: 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid is unique due to its specific substitution pattern and the presence of the hexanoic acid side chain. This structural feature enhances its potential for functionalization and application in various fields.
Properties
CAS No. |
886501-89-9 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-(4-oxo-2H-1,3-benzoxazin-3-yl)hexanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-2-1-5-9-15-10-19-12-7-4-3-6-11(12)14(15)18/h3-4,6-7H,1-2,5,8-10H2,(H,16,17) |
InChI Key |
INYIUMFHXNBYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


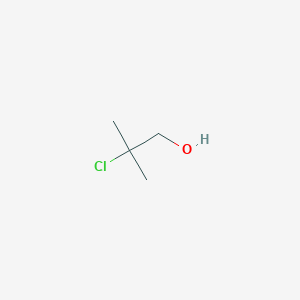
![tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11764106.png)
![(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11764113.png)
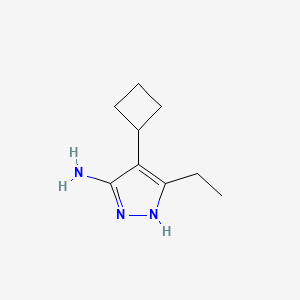
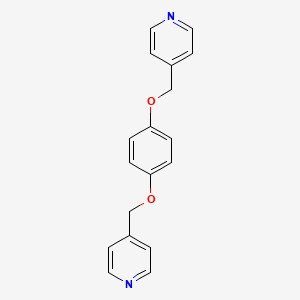
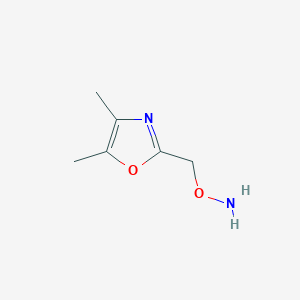
![2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile](/img/structure/B11764148.png)
![(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11764149.png)




